molecular formula C19H20O6 B1496671 Giffonin T CAS No. 473451-73-9

Giffonin T

Cat. No. B1496671
CAS RN: 473451-73-9
M. Wt: 344.4 g/mol
InChI Key: HXRHVUWGMADGQP-QYZOEREBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Giffonin T is a natural product that has been isolated from the leaves of Giffonia simplicifolia, a plant native to West Africa. It belongs to the class of compounds known as indole alkaloids and has been found to have several potential applications in scientific research. In

Scientific Research Applications

  • Antioxidant and Antimicrobial Activities :

    • A study by Cerulli et al. (2017) discovered that Giffonin T, derived from Corylus avellana, exhibits significant antioxidant and antimicrobial activities. This research highlights Giffonin T's potential in combating oxidative stress and microbial infections (Cerulli et al., 2017).
  • α-Glucosidase Inhibitory Activity :

    • Masullo et al. (2022) investigated the inhibitory effects of diarylheptanoids, including Giffonin T, against the α-glucosidase enzyme. Their findings suggest Giffonin T's potential in developing treatments for diabetes, by modulating glucose metabolism (Masullo et al., 2022).
  • Chemical Composition and Synthesis :

    • The study by Park et al. (2019) focused on the synthesis of Giffonin H, which is related to Giffonin T. This research provides insights into the chemical structure and synthesis methods for cyclic diarylheptanoids, which are essential for understanding Giffonin T's properties and potential applications (Park et al., 2019).
  • Cytotoxic Activities :

    • Research by Masullo et al. (2015) identified the cytotoxic activities of highly hydroxylated cyclized diarylheptanoids from Corylus avellana, which includes Giffonin T. These compounds were evaluated against human osteosarcoma cell lines, suggesting their potential in cancer research (Masullo et al., 2015).
  • Inhibition of Lipid Peroxidation :

    • Another study by Masullo et al. (2015) demonstrated that Giffonins, including Giffonin T, can inhibit lipid peroxidation, an important factor in cellular damage and aging. This indicates Giffonin T's potential as an antioxidant in therapeutic applications (Masullo et al., 2015).
  • Potential in Nutraceuticals and Functional Ingredients :

    • The LC-MS profiling study by Masullo et al. (2017) on hazelnut (Nocciola di Giffoni PGI) shells emphasized the antioxidant phenolics, including Giffonin T. This research suggests the use of such compounds in nutraceuticals and as functional ingredients in food and health products (Masullo et al., 2017).

properties

IUPAC Name

(10R,11S,12R)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2/t17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRHVUWGMADGQP-QYZOEREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]([C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Giffonin T

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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